molecular formula C19H17ClN4O2 B11308641 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11308641
M. Wt: 368.8 g/mol
InChI Key: XZVRMBUHCDQSEV-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a chlorophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzoic acid, which undergoes esterification with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination to yield 4-chlorobenzohydrazide. Subsequent cyclization with appropriate reagents leads to the formation of the triazine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazine ring and chlorophenyl group are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide is unique due to its specific combination of functional groups and the presence of the triazine ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H17ClN4O2

Molecular Weight

368.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C19H17ClN4O2/c1-12-4-3-5-13(2)18(12)23-17(25)11-24-19(26)22-16(10-21-24)14-6-8-15(20)9-7-14/h3-10H,11H2,1-2H3,(H,23,25)

InChI Key

XZVRMBUHCDQSEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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